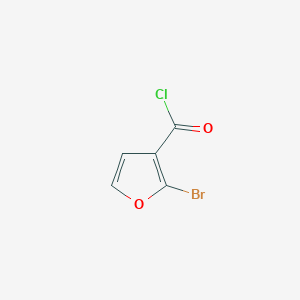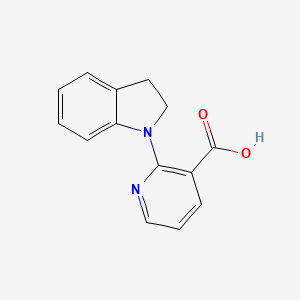
Ácido 2-(2,3-Dihidro-1H-indol-1-IL)nicotínico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Indolin-1-yl)nicotinic acid is a compound with the molecular formula C14H12N2O2 and a molecular weight of 240.26 g/mol It is a derivative of nicotinic acid, where the indole moiety is attached to the nicotinic acid structure
Aplicaciones Científicas De Investigación
2-(Indolin-1-yl)nicotinic acid has several scientific research applications, including:
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 2-(2,3-dihydro-1h-indol-1-yl)nicotinic acid, bind with high affinity to multiple receptors . This suggests that 2-(2,3-Dihydro-1H-indol-1-YL)nicotinic acid may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities , suggesting that 2-(2,3-Dihydro-1H-indol-1-YL)nicotinic acid may interact with its targets in a manner that leads to diverse biological effects.
Biochemical Pathways
Given the broad biological activities of indole derivatives , it can be inferred that 2-(2,3-Dihydro-1H-indol-1-YL)nicotinic acid may influence a variety of biochemical pathways, leading to downstream effects that contribute to its overall biological activity.
Result of Action
The broad biological activities of indole derivatives suggest that 2-(2,3-Dihydro-1H-indol-1-YL)nicotinic acid may have diverse effects at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
2-(2,3-Dihydro-1H-indol-1-YL)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including 2-(2,3-Dihydro-1H-indol-1-YL)nicotinic acid, have been shown to exhibit antiviral, anti-inflammatory, and anticancer properties . These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity and leading to various therapeutic effects .
Cellular Effects
The effects of 2-(2,3-Dihydro-1H-indol-1-YL)nicotinic acid on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the proliferation and apoptosis of cancer cells, making them potential candidates for cancer therapy . Additionally, 2-(2,3-Dihydro-1H-indol-1-YL)nicotinic acid may modulate inflammatory responses by interacting with key signaling molecules within cells .
Molecular Mechanism
At the molecular level, 2-(2,3-Dihydro-1H-indol-1-YL)nicotinic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the indole moiety in the compound allows it to interact with multiple receptors and enzymes, thereby influencing their activity . These interactions can result in changes in gene expression, further modulating cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,3-Dihydro-1H-indol-1-YL)nicotinic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation .
Dosage Effects in Animal Models
The effects of 2-(2,3-Dihydro-1H-indol-1-YL)nicotinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .
Metabolic Pathways
2-(2,3-Dihydro-1H-indol-1-YL)nicotinic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . These interactions can influence metabolic flux and alter metabolite levels within cells, contributing to the compound’s overall biological activity .
Transport and Distribution
The transport and distribution of 2-(2,3-Dihydro-1H-indol-1-YL)nicotinic acid within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its efficacy and potency .
Subcellular Localization
The subcellular localization of 2-(2,3-Dihydro-1H-indol-1-YL)nicotinic acid plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules, thereby modulating its biological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Indolin-1-yl)nicotinic acid typically involves the reaction of indole derivatives with nicotinic acid or its derivatives. One common method involves the use of indole and nicotinic acid in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions . The reaction may proceed through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product.
Industrial Production Methods
Industrial production of 2-(Indolin-1-yl)nicotinic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(Indolin-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) under specific temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to 2-(Indolin-1-yl)nicotinic acid include:
2-Indolinone: A compound with a similar indole structure but different functional groups.
Oxindole: Another indole derivative with distinct chemical properties and applications.
Uniqueness
2-(Indolin-1-yl)nicotinic acid is unique due to its specific combination of the indole and nicotinic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
2-(2,3-dihydroindol-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-14(18)11-5-3-8-15-13(11)16-9-7-10-4-1-2-6-12(10)16/h1-6,8H,7,9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBCHINHKPQKEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C(C=CC=N3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325026.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1325027.png)

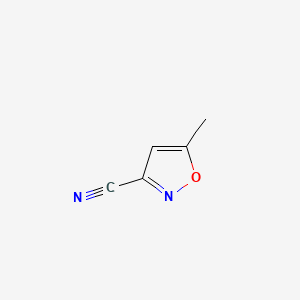
![[4-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B1325032.png)

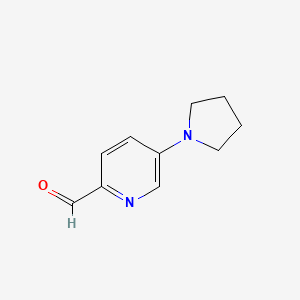

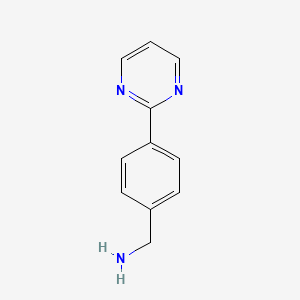

![2-(Tetrahydro-pyran-4-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1325042.png)

